molecular formula C14H17NO2 B2469481 N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide CAS No. 2411279-47-3

N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide

Cat. No.: B2469481
CAS No.: 2411279-47-3
M. Wt: 231.295
InChI Key: GCFSHAPCGDKHRX-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide: is an organic compound that features a cyclobutyl ring substituted with a 2-methoxyphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a base to form the cyclobutyl ring. This intermediate is then reacted with acryloyl chloride to introduce the prop-2-enamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of N-[1-(2-Hydroxyphenyl)cyclobutyl]prop-2-enamide.

    Reduction: Formation of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The prop-2-enamide moiety can form hydrogen bonds with active site residues, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

  • N-[1-(2-Hydroxyphenyl)cyclobutyl]prop-2-enamide
  • N-[1-(2-Methylphenyl)cyclobutyl]prop-2-enamide
  • N-[1-(2-Chlorophenyl)cyclobutyl]prop-2-enamide

Uniqueness: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-13(16)15-14(9-6-10-14)11-7-4-5-8-12(11)17-2/h3-5,7-8H,1,6,9-10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFSHAPCGDKHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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